6-Bromo-N-methylpyridazin-3-amine
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Overview
Description
6-Bromo-N-methylpyridazin-3-amine is a specialty chemical . It has a CAS number of 1208657-07-1 .
Molecular Structure Analysis
The molecular formula of this compound is C5H6BrN3 . Its molecular weight is 188.03 .Physical and Chemical Properties Analysis
This compound is a solid . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications
Synthesis and Functionalization
Synthesis of Pyridazine Derivatives : Research has demonstrated methods for synthesizing pyridazine derivatives, which are crucial for pharmaceutical and chemical applications. For instance, 3-Bromo-6-methylpyridazine was prepared through a multistep process, highlighting a method for constructing pyridazine frameworks that could be applicable to the synthesis of 6-Bromo-N-methylpyridazin-3-amine derivatives (Xin Bing-wei, 2008).
Aminocarbonylation Reactions : Aminocarbonylation of pyridazinones using palladium-catalysis has been explored, offering routes to amides and amino-substituted bromopyridazinones. This method could potentially be adapted for functionalizing this compound, demonstrating the versatility of pyridazine compounds in synthetic chemistry (A. Takács et al., 2012).
One-Pot Synthesis for Biological Activity : One-pot synthesis techniques have been utilized to produce benzoxazinones and quinazolinones with anticipated biological activities. This approach signifies the potential for synthesizing biologically active derivatives from this compound (M. El-Hashash et al., 2016).
Building Pyridazine Libraries : Efficient methods for preparing disubstituted 3-aminopyridazines from bromo-pyridazine diones have been developed, highlighting the utility of bromo derivatives in constructing compound libraries that could include this compound based molecules (M. Schmitt et al., 2006).
Quantum Mechanical Investigations and Biological Activities
Suzuki Cross-Coupling Reactions : Studies have shown the use of Suzuki cross-coupling reactions to synthesize novel pyridine derivatives from bromo-methylpyridin-amines. These reactions, supported by quantum mechanical investigations, offer insights into designing compounds with potential biological activities, potentially applicable to this compound (Gulraiz Ahmad et al., 2017).
Safety and Hazards
The compound is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fumes/gas/mist/vapours/spray (P261), wearing protective gloves/clothing/eye/face protection (P280), and rinsing cautiously with water in case of contact with eyes (P305+P351+P338) .
Mechanism of Action
Target of Action
It’s known that pyridazinone derivatives, to which this compound belongs, have been associated with a wide range of pharmacological activities .
Mode of Action
It’s known that some pyridazinone derivatives inhibit calcium ion influx, which is required for the activation of platelet aggregation
Biochemical Pathways
Given the broad spectrum of activity associated with pyridazinone derivatives , it’s likely that multiple pathways could be affected.
Result of Action
Given the broad spectrum of activity associated with pyridazinone derivatives , it’s likely that the compound could have diverse effects at the molecular and cellular levels.
Properties
IUPAC Name |
6-bromo-N-methylpyridazin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3/c1-7-5-3-2-4(6)8-9-5/h2-3H,1H3,(H,7,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXAUZVBERHOGOC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NN=C(C=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60672489 |
Source
|
Record name | 6-Bromo-N-methylpyridazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60672489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1208657-07-1 |
Source
|
Record name | 6-Bromo-N-methylpyridazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60672489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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